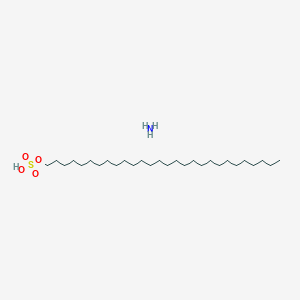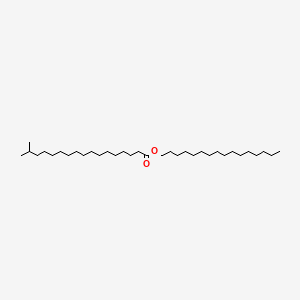![molecular formula C13H18N2 B13775995 3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- is a bicyclic organic compound that features a diazabicyclo structure with a phenylmethyl group attached. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities .
Métodos De Preparación
The synthesis of 3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Aplicaciones Científicas De Investigación
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to mu and delta opioid receptors, which are involved in pain modulation . The compound’s structure allows it to fit into the receptor binding sites, leading to analgesic effects .
Comparación Con Compuestos Similares
3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- can be compared with other similar compounds, such as:
8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different substituents.
8-Methyl-3,8-diazabicyclo[3.2.1]octane: Another related compound with a methyl group instead of a phenylmethyl group.
The uniqueness of 3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)- lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
(1S,5R)-8-benzyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2/t12-,13+ |
Clave InChI |
KQCFTYDLIJTKLE-BETUJISGSA-N |
SMILES isomérico |
C1C[C@H]2CNC[C@@H]1N2CC3=CC=CC=C3 |
SMILES canónico |
C1CC2CNCC1N2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)









